molecular formula C8H10F3NO3 B1383523 2-Azaspiro[3.3]heptan-6-one trifluoroacetate CAS No. 1818847-38-9

2-Azaspiro[3.3]heptan-6-one trifluoroacetate

Cat. No. B1383523
CAS RN: 1818847-38-9
M. Wt: 225.16 g/mol
InChI Key: VJFPYVXEDCMULJ-UHFFFAOYSA-N
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Description

“2-Azaspiro[3.3]heptan-6-one trifluoroacetate” is a chemical compound with the CAS Number: 1818847-38-9 . It has a molecular weight of 225.17 . The compound is solid in its physical form and is stored in a refrigerator .


Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptan-6-one derivatives has been reported in the literature . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .


Molecular Structure Analysis

The molecular formula of “2-Azaspiro[3.3]heptan-6-one trifluoroacetate” is C8H10F3NO3 . The InChI code for the compound is 1S/C6H9NO.C2HF3O2/c8-5-1-6(2-5)3-7-4-6;3-2(4,5)1(6)7/h7H,1-4H2;(H,6,7) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 225.17 . The InChI code for the compound is 1S/C6H9NO.C2HF3O2/c8-5-1-6(2-5)3-7-4-6;3-2(4,5)1(6)7/h7H,1-4H2;(H,6,7) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Amino Acids Analogues : Radchenko et al. (2010) described the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, useful in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
  • Improved Synthesis of Spiro Compounds : Van der Haas et al. (2017) presented an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, highlighting its stability and solubility, which enables a broader range of reactions (van der Haas et al., 2017).
  • Synthesis of Bifunctional tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : Meyers et al. (2009) reported the synthesis of this compound, offering a convenient entry point to novel compounds complementing piperidine ring systems (Meyers et al., 2009).

Applications in Drug Design and Discovery

  • Design of Antibacterial Agents : Odagiri et al. (2013) synthesized novel quinolines with a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety, showing potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013).
  • Dopamine D3 Receptor Antagonists : Micheli et al. (2016) described a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor antagonists, useful in drug design (Micheli et al., 2016).
  • Asymmetric Synthesis in Modern Drug Discovery : Reddy et al. (2019) reported the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis-Ellman's imines for synthesizing enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes, important for drug discovery (Reddy et al., 2019).

Understanding Molecular Interactions

  • Structural and Vibrational Analyses : Vitnik et al. (2017) investigated the structures of 2-(phenylmethyl)-2-azaspiro[5.11]heptadecane-1,3,7-trione, providing insights into its potential as an anticancer and antimicrobial drug (Vitnik, Popović-Đorđević, & Vitnik, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

2-azaspiro[3.3]heptan-6-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.C2HF3O2/c8-5-1-6(2-5)3-7-4-6;3-2(4,5)1(6)7/h7H,1-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFPYVXEDCMULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[3.3]heptan-6-one trifluoroacetate

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